molecular formula C18H14FN3O3S B2410444 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide CAS No. 897612-31-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide

Cat. No. B2410444
CAS RN: 897612-31-6
M. Wt: 371.39
InChI Key: JGJDMVJRQWIVIN-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are generally synthesized by researchers who vary the substituents on the thiazole ring to affect the biological outcomes . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Scientific Research Applications

Quality Control and Synthesis

One study developed methods for identifying, determining impurities, and quantitatively determining derivatives of thiadiazole, showcasing its potential in pharmaceutical applications and the importance of quality control in the development of new medicinal substances. These methods include spectral analysis and chromatography, essential for standardizing substances for medical use (Sych et al., 2018).

Antimicrobial Activities

Research into eperezolid-like molecules, including derivatives containing thiazol and thiazolidinone structures, has shown significant antimicrobial activities. These studies underscore the potential of such compounds in combating resistant microbial strains, providing a basis for further exploration of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide in similar contexts (Yolal et al., 2012).

Antianxiety and Antitumor Agents

Compounds with similar structures have been synthesized and tested for their antianxiety and antitumor properties. For instance, derivatives of imidazo[1,5-a][1,4]benzodiazepine have shown high affinity for central benzodiazepine receptors, suggesting the therapeutic potential of similar compounds in treating anxiety and possibly other central nervous system disorders (Anzini et al., 2008). Additionally, derivatives of 6-amino-2-phenylbenzothiazole have been prepared and found to exert cytostatic activities against various malignant human cell lines, highlighting their potential as anticancer agents (Racané et al., 2006).

Electrochemical and Electrochromic Properties

The synthesis and study of polymers derived from similar compounds, focusing on their electrochemical and electrochromic properties, have implications for developing advanced materials for electronic applications. Such research demonstrates the versatility of thiazol and benzamide derivatives in creating functional materials with potential applications in sensors, displays, and other electronic devices (Hu et al., 2013).

Photophysical Studies

Studies on donor-acceptor substituted tetrahydrodibenzo[a,i]phenanthridines containing nitro groups have investigated the influence of regioisomerism on photophysical properties. These findings are crucial for designing fluorescent materials and understanding the structural factors that influence fluorescence, which could be relevant for the development of imaging agents and optical sensors (Habenicht et al., 2015).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-14-6-4-12(5-7-14)18-21-15(11-26-18)8-9-20-17(23)13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDMVJRQWIVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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